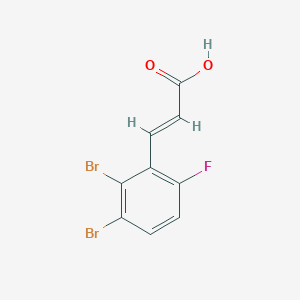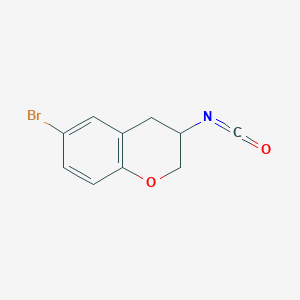
6-Bromo-3-isocyanatochromane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-isocyanatochromane is an organic compound with the molecular formula C10H8BrNO2. It is a derivative of chromane, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom at the 6th position and an isocyanate group at the 3rd position makes this compound unique and of interest in various fields of research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-isocyanatochromane typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of chromane derivatives followed by the introduction of the isocyanate group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The isocyanate group can be introduced using reagents like phosgene or its derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-isocyanatochromane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or alkyl halides in the presence of a base.
Addition Reactions: Alcohols, amines, or water under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, or alkylated derivatives.
Addition Reactions: Formation of urethanes, ureas, and carbamic acids.
Oxidation and Reduction: Formation of oxides or dehalogenated products.
Aplicaciones Científicas De Investigación
6-Bromo-3-isocyanatochromane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-isocyanatochromane involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and other macromolecules. This reactivity makes it useful in biochemical studies to probe the function of specific proteins and pathways .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-3-isocyanato-3,4-dihydro-2H-1-benzopyran: Similar structure but with different reactivity due to the presence of an additional double bond.
6-Bromo-3-isocyanato-2H-chromene: Lacks the tetrahydropyran ring, leading to different chemical properties.
6-Bromo-3-isocyanato-1,2,3,4-tetrahydroquinoline: Contains a nitrogen atom in the ring, affecting its reactivity and applications.
Uniqueness
6-Bromo-3-isocyanatochromane is unique due to its specific substitution pattern and the presence of both bromine and isocyanate groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .
Propiedades
Número CAS |
1119450-50-8 |
|---|---|
Fórmula molecular |
C10H8BrNO2 |
Peso molecular |
254.08 g/mol |
Nombre IUPAC |
6-bromo-3-isocyanato-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C10H8BrNO2/c11-8-1-2-10-7(3-8)4-9(5-14-10)12-6-13/h1-3,9H,4-5H2 |
Clave InChI |
XEUDIUOVYFOQDF-UHFFFAOYSA-N |
SMILES canónico |
C1C(COC2=C1C=C(C=C2)Br)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


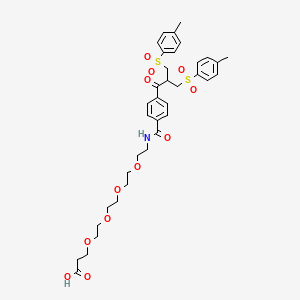
![[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24S,25R,26S)-19,22,23-triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-20-yl] benzoate](/img/structure/B13728064.png)
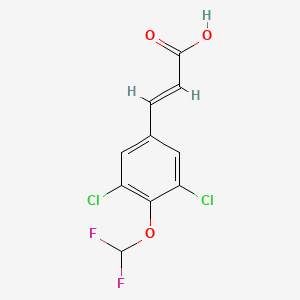
![4-[2-(Tert-butyl-diphenyl-silanyloxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B13728067.png)
![3-Methyl-1-[1-[2-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13728068.png)
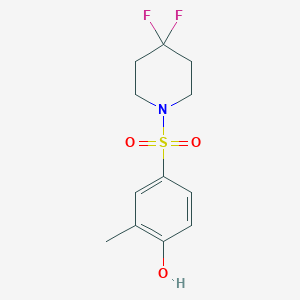

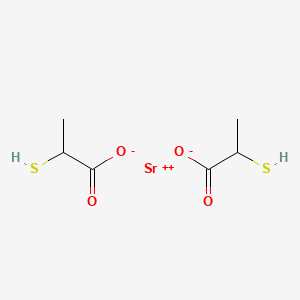
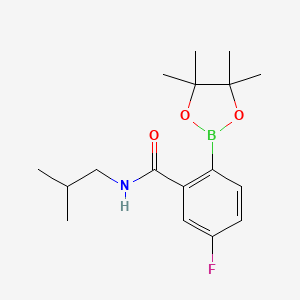

![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolo[5,4-b]pyridine](/img/structure/B13728098.png)
![Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13728111.png)
